

physical and chemical properties of p-n-heptyloxybenzoic acid

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Compound of Interest

Compound Name: 4-(Heptyloxy)benzoic acid

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An In-depth Technical Guide on the Core Physical and Chemical Properties of p-n-Heptyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-n-Heptyloxybenzoic acid, also known as **4-(heptyloxy)benzoic acid** or HOBA, is an organic compound characterized by a benzoic acid core functionalized with a heptyloxy group at the para position.^[1] Its molecular structure, featuring a rigid aromatic ring, a flexible hydrophobic alkyl chain, and a polar carboxylic acid group, imparts an amphiphilic character.^[1] This unique structure makes it a subject of significant interest, particularly in the field of materials science for its liquid crystalline properties.^[1] It serves as a crucial intermediate in the synthesis of more complex liquid crystals and has been used in the preparation of medicinal compounds.^{[1][2]} This document provides a comprehensive overview of its key physical and chemical properties, experimental protocols for its synthesis and analysis, and logical diagrams illustrating its structure-property relationships.

Chemical Identity and Structure

- IUPAC Name: **4-(heptyloxy)benzoic acid**^{[3][4]}
- Synonyms: p-Heptoxybenzoic acid, 4-n-Heptyloxybenzoic acid, HOBA^{[1][3][4]}

- CAS Number: 15872-42-1[1][2][5][6]
- Molecular Formula: C₁₄H₂₀O₃[1][2][5][6]
- Molecular Weight: 236.31 g/mol [2][5][7]
- Chemical Structure:
 - SMILES: O(CCCCCC)C1=CC=C(C(O)=O)C=C1[1][7]
 - InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N[1][2][7]

Physical and Thermodynamic Properties

The physical and thermodynamic properties of p-n-heptyloxybenzoic acid are summarized below. These characteristics are fundamental to its behavior in various applications, from reaction kinetics to its phase transitions as a liquid crystal.

Physical Properties

Property	Value	Notes	Source(s)
Appearance	White powder or crystalline solid	At standard conditions	[1][5]
Melting Point	146 °C (294.8 °F)	This is also reported as the crystalline to isotropic phase transition temperature. Another source reports 140-145°C.	[2][5][8]
Boiling Point	~446.7 °C (719.85 K)	Predicted value; no experimental data readily available.	[7]
Solubility	Soluble in methanol, ethanol, acetone. Slightly soluble in water.	Water solubility can be enhanced by adding a base like NaOH or KOH to form the corresponding salt.	[1][8][9]
logP (Octanol/Water)	3.734	Calculated value, indicating significant hydrophobicity.	[7]
logS (Water Solubility)	-4.16	Log10 of water solubility in mol/L. Calculated value.	[7]

Liquid Crystalline Properties

p-n-Heptyloxybenzoic acid exhibits thermotropic liquid crystalline behavior, meaning it enters an intermediate liquid crystal phase upon heating before melting into a true isotropic liquid.

Transition	Temperature	Source(s)
Nematic to Smectic Phase	<92 °C	[2]
Nematic to Isotropic Phase	98 °C	[2]
Crystalline to Isotropic Phase	146 °C	[2]

Note: The transition temperatures reported by suppliers can sometimes appear contradictory and may depend on the specific mesophases formed (e.g., smectic, nematic) and the purity of the sample.

Thermodynamic Data

Property	Value	Unit	Source(s)
Enthalpy of Fusion (ΔH_{fus})	2.11	kJ/mol	[7]
Enthalpy of Vaporization (ΔH_{vap})	75.53	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (gf)	-200.96	kJ/mol	[7]
Enthalpy of Formation (hf)	-504.26	kJ/mol	[7]

Chemical Properties and Reactivity

- **Acidity:** The presence of the carboxylic acid group makes the molecule a weak acid, capable of donating a proton in acid-base reactions.[1][9]
- **Reactivity:** It is stable under normal laboratory conditions.[5] As a carboxylic acid, it will react with strong bases, strong oxidizing agents, and strong reducing agents.[9] The aromatic ring can undergo electrophilic substitution, although the ether and carboxylic acid groups will influence the position and reactivity.

- **Amphiphilic Nature:** The molecule possesses both a long, non-polar (hydrophobic) heptyloxy tail and a polar (hydrophilic) carboxylic acid head, giving it amphiphilic properties.^[1] This dual nature is key to its self-assembly and liquid crystalline behavior.

Spectral Data

Spectroscopic data is critical for the identification and characterization of p-n-heptyloxybenzoic acid.

Spectroscopy Type	Key Features and Wavenumbers/Shifts
Infrared (IR) Spectroscopy	O-H Stretch (Carboxylic Acid): Broad absorption band from $\sim 3300\text{ cm}^{-1}$ to 2500 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group. ^{[10][11]} C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm^{-1} . C=O Stretch (Carboxylic Acid): Strong, sharp absorption band around $1700\text{--}1680\text{ cm}^{-1}$. ^{[10][11]} C=C Stretch (Aromatic): Peaks in the $\sim 1600\text{--}1450\text{ cm}^{-1}$ region.
^1H NMR Spectroscopy	-COOH Proton: A singlet far downfield, typically $>10\text{ ppm}$ (e.g., $\sim 12\text{ ppm}$ for benzoic acid). ^[12] Aromatic Protons: Doublets in the $\sim 7\text{--}8\text{ ppm}$ region, showing splitting patterns characteristic of a 1,4-disubstituted benzene ring. -OCH ₂ - Protons: A triplet around 4 ppm . Alkyl Chain Protons (-CH ₂ -) _n : Multiplets between $\sim 1.2\text{--}1.8\text{ ppm}$. Terminal -CH ₃ Proton: A triplet around 0.9 ppm .
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be observed at $m/z\ 236$. ^[3] Fragmentation patterns would likely show the loss of the alkyl chain and the carboxylic acid group.

Experimental Protocols

Synthesis: Williamson Ether Synthesis and Hydrolysis

A common and effective method for preparing p-n-alkoxybenzoic acids is a two-step process starting from a p-hydroxybenzoate ester.

Objective: To synthesize p-n-heptyloxybenzoic acid from methyl 4-hydroxybenzoate and 1-bromoheptane.

Step 1: Williamson Ether Synthesis

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
- **Base Addition:** Add anhydrous potassium carbonate (K_2CO_3 , ~1.5 eq) to the solution. This acts as the base to deprotonate the phenolic hydroxyl group.
- **Alkyl Halide Addition:** Add 1-bromoheptane (1.1 eq) to the stirred suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product (methyl 4-(heptyloxy)benzoate).

Step 2: Saponification (Ester Hydrolysis)

- **Reaction Setup:** Dissolve the crude ester from the previous step in a mixture of ethanol and water in a round-bottom flask.
- **Base Addition:** Add an excess of sodium hydroxide (NaOH, ~3.0 eq) or potassium hydroxide (KOH).
- **Reflux:** Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to the carboxylate salt.

- **Acidification:** Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The p-n-heptyloxybenzoic acid will precipitate as a white solid.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

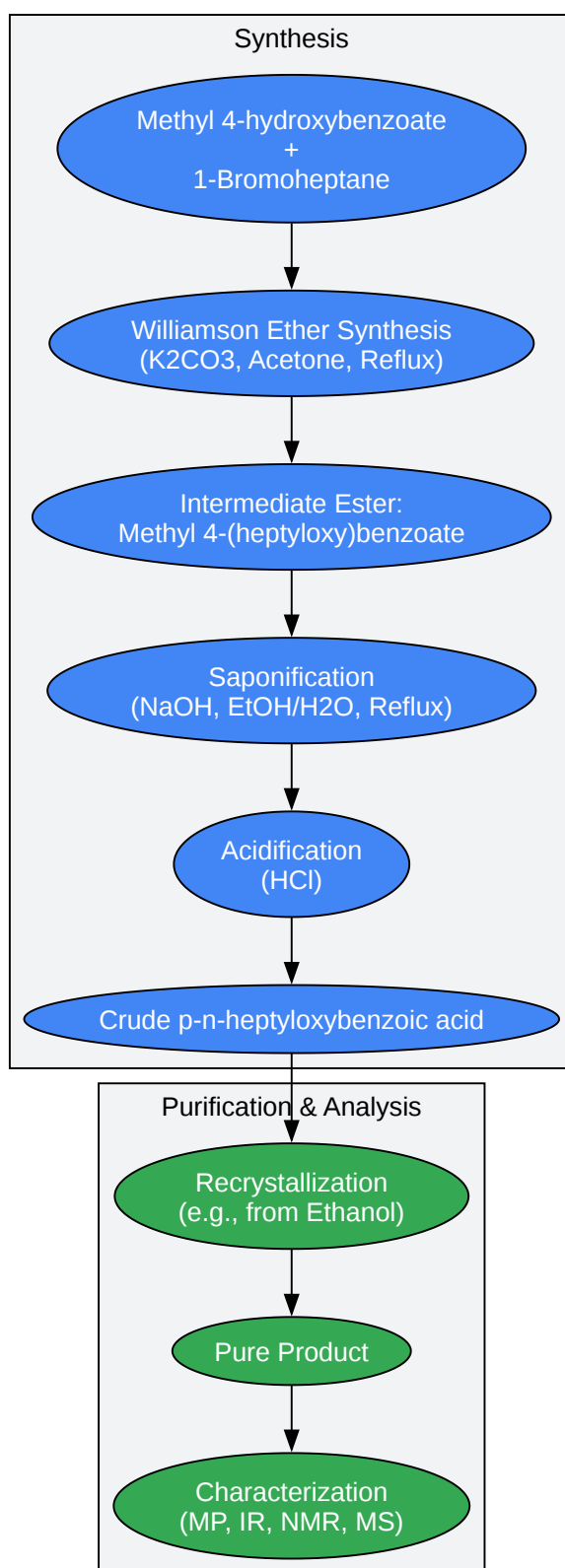
Characterization

- **Melting Point Determination:** The melting point of the purified solid is measured using a standard melting point apparatus to assess purity.
- **Infrared (IR) Spectroscopy:** A sample is analyzed (e.g., as a KBr pellet) to confirm the presence of key functional groups (O-H, C=O, C-O ether).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to confirm the molecular structure.
- **Mass Spectrometry (MS):** The molecular weight is confirmed by identifying the molecular ion peak.

Visualizations

Synthesis and Purification Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of p-n-heptyloxybenzoic acid.

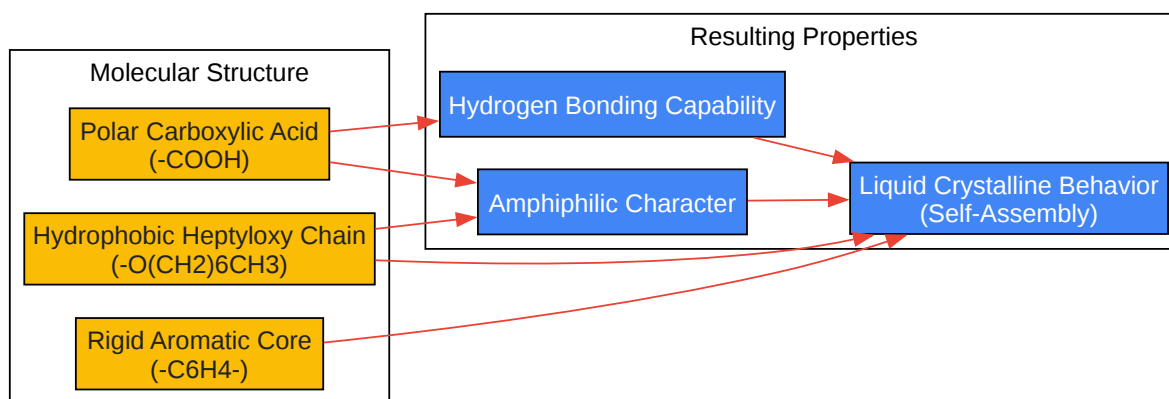


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Caption: General workflow for synthesis and purification.

Structure-Property Relationship

This diagram illustrates the relationship between the molecular structure of p-n-heptyloxybenzoic acid and its resulting properties.



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